Spectroscopic and Synthetic Profile of 1-Nitro-4-(prop-2-yn-1-yl)benzene: A Technical Guide
Spectroscopic and Synthetic Profile of 1-Nitro-4-(prop-2-yn-1-yl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 1-Nitro-4-(prop-2-yn-1-yl)benzene. Due to its structural motifs—a nitroaromatic system and a terminal alkyne—this molecule holds potential for applications in medicinal chemistry and materials science. The nitro group can act as a bio-reductive trigger for cytotoxicity in hypoxic environments, characteristic of solid tumors, and is a known pharmacophore in various antimicrobial agents. The propargyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions. This document compiles available spectroscopic data, details a proposed synthetic protocol, and discusses the potential biological significance of this class of compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Nitro-4-(prop-2-yn-1-yl)benzene. This information is crucial for the identification and characterization of the compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.16 | d, J=8.7 Hz | 2H | Ar-H (ortho to NO₂) |
| 7.39 | d, J=8.7 Hz | 2H | Ar-H (meta to NO₂) |
| 3.55 | d, J=2.7 Hz | 2H | CH₂ |
| 2.25 | t, J=2.7 Hz | 1H | C≡CH |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 147.0 | C-NO₂ |
| 146.8 | C-CH₂ |
| 129.9 | Ar-CH (meta to NO₂) |
| 123.9 | Ar-CH (ortho to NO₂) |
| 80.0 | C ≡CH |
| 72.4 | C≡C H |
| 34.9 | CH₂ |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3288 | ≡C-H stretch |
| 2120 | C≡C stretch |
| 1599, 1492 | C=C aromatic stretch |
| 1515, 1345 | N-O asymmetric & symmetric stretch |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 161.06 | [M]⁺ |
Experimental Protocols
Proposed Synthesis of 1-Nitro-4-(prop-2-yn-1-yl)benzene via Sonogashira Coupling
A plausible and widely used method for the synthesis of molecules with the structural features of 1-Nitro-4-(prop-2-yn-1-yl)benzene is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl halide.
Reaction Scheme:
Materials:
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4-Iodonitrobenzene
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Propargyl alcohol
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Thionyl chloride (SOCl₂)
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Lithium aluminium hydride (LiAlH₄)
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Anhydrous solvent (e.g., Tetrahydrofuran or Toluene)
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Standard glassware for organic synthesis
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Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
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Sonogashira Coupling: To a solution of 4-iodonitrobenzene (1.0 eq) in an anhydrous solvent under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triethylamine (2.0 eq).
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To this mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 24 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-(4-nitrophenyl)prop-2-yn-1-ol.
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Conversion to Propargyl Chloride: The resulting alcohol is then converted to the corresponding chloride by reaction with thionyl chloride.
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Reduction to the final product: The propargyl chloride is subsequently reduced using a suitable reducing agent like lithium aluminum hydride to afford 1-Nitro-4-(prop-2-yn-1-yl)benzene.
Note: This is a generalized protocol based on established Sonogashira coupling procedures and subsequent standard organic transformations. Optimization of reaction conditions (temperature, solvent, catalyst loading, and reaction time) may be necessary to achieve optimal yields.
Logical Workflow and Signaling Pathways
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of 1-Nitro-4-(prop-2-yn-1-yl)benzene.
Caption: Workflow for Spectroscopic Analysis.
Potential Biological Signaling Pathways
Caption: General Bio-reductive Pathway.
Nitro-containing compounds can be reduced by nitroreductase enzymes, which are more active in the hypoxic environments of solid tumors and certain bacteria. This reduction leads to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates. These reactive species can then induce cellular damage through various mechanisms, including DNA strand breaks, the formation of protein adducts, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1][2] The propargyl group on 1-Nitro-4-(prop-2-yn-1-yl)benzene could be further functionalized to target specific cellular components, potentially enhancing the selectivity and efficacy of the compound.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic properties and a viable synthetic approach for 1-Nitro-4-(prop-2-yn-1-yl)benzene. The presented data and protocols are intended to facilitate further research into the chemical and biological properties of this and related compounds. The presence of both a bioreducible nitro group and a versatile propargyl handle makes this molecule an interesting candidate for further investigation in the fields of medicinal chemistry and drug development. While specific biological activity data for this compound is currently lacking, the known mechanisms of action of nitroaromatic compounds suggest potential for antimicrobial and anticancer applications. Further studies are warranted to explore these possibilities.
